molecular formula C20H26O2 B1581722 4,4'-Dibutoxybiphenyl CAS No. 39800-63-0

4,4'-Dibutoxybiphenyl

Cat. No.: B1581722
CAS No.: 39800-63-0
M. Wt: 298.4 g/mol
InChI Key: IBCVAKLNEYUUBM-UHFFFAOYSA-N
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Description

4,4’-Dibutoxybiphenyl is an organic compound with the molecular formula C20H26O2. It is a derivative of biphenyl, where two butoxy groups are attached to the para positions of the biphenyl structure. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutoxybiphenyl typically involves the etherification of 4,4’-dihydroxybiphenyl with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the butoxy groups.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibutoxybiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibutoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Cyclohexyl derivatives of biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Dibutoxybiphenyl finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of polymers, coatings, and other materials requiring specific chemical properties.

Comparison with Similar Compounds

    4,4’-Dihydroxybiphenyl: Lacks the butoxy groups, making it less lipophilic.

    4,4’-Dimethoxybiphenyl: Contains methoxy groups instead of butoxy, resulting in different solubility and reactivity.

    4,4’-Diethoxybiphenyl: Similar structure but with ethoxy groups, leading to variations in physical and chemical properties.

Uniqueness: 4,4’-Dibutoxybiphenyl is unique due to its butoxy groups, which impart specific lipophilic characteristics and influence its interactions in both chemical and biological systems. This makes it particularly valuable in applications requiring enhanced solubility and stability.

Properties

IUPAC Name

1-butoxy-4-(4-butoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVAKLNEYUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345414
Record name 4,4'-Dibutoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-63-0
Record name 4,4'-Dibutoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same manner as in (1) above, 4,4′-dihydroxybiphenyl, 1-bromobutane and potassium carbonate were reacted in a proportion of 1:6:6 to prepare the objective compound. The reaction was conducted by heating under reflux at the refluxing temperature of acetone for 6 hours. The reaction solution thus obtained was cooled, potassium carbonate was filtered off, the filtrate was concentrated under reduced pressure and put into water, and the precipitate thus formed was collected by filtration and recrystallized from ethanol to obtain 4,4′-dibutoxybiphenyl.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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